N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a piperazine ring, and an imidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the methoxyphenyl group and the piperazine ring. The imidazole moiety is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The imidazole ring can be reduced to form a different heterocyclic structure.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed:
Oxidation: Formation of hydroxymethoxyphenyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug discovery, particularly in the development of new treatments for diseases involving the central nervous system.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can act as a ligand, binding to receptors or enzymes, while the piperazine and imidazole moieties can influence the compound's overall biological activity. The exact molecular targets and pathways involved would require further research and experimentation.
Comparison with Similar Compounds
N-(2-methoxyphenyl)acetamide: A simpler analog with a similar methoxyphenyl group.
N-(4-methoxyphenyl)acetamide: A structural isomer with the methoxy group in a different position.
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide: A compound lacking the methoxyphenyl group.
Uniqueness: N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide stands out due to its combination of functional groups, which can lead to unique chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development could unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-18-7-9-19(10-8-18)28-12-11-24-23(28)27-15-13-26(14-16-27)17-22(29)25-20-5-3-4-6-21(20)30-2/h3-12H,13-17H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJKNNGMYDHMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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